molecular formula C9H14N2OS B8448430 4-(cyclohexylamino)thiazol-2(5H)-one

4-(cyclohexylamino)thiazol-2(5H)-one

Cat. No.: B8448430
M. Wt: 198.29 g/mol
InChI Key: PNNSGSRRQKLZEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Cyclohexylamino)thiazol-2(5H)-one (CAS 27052-19-3) is a high-value chemical scaffold in medicinal chemistry and drug discovery research. This compound features a pseudothiohydantoin core, a structure recognized for its diverse biological activities. Recent scientific investigations highlight its significant potential, particularly as a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . 11β-HSD1 is responsible for activating cortisol, and its inhibition is a promising therapeutic strategy for metabolic diseases like type 2 diabetes and obesity, as well as certain cancers . Studies on closely related 2-(cyclohexylamino)thiazol-4(5H)-one derivatives have shown potent inhibitory activity against 11β-HSD1, with one compound exhibiting an IC50 value of 0.04 µM, demonstrating greater potency and selectivity than the reference inhibitor carbenoxolone . Beyond its metabolic applications, this chemotype possesses notable anticancer properties. Research using derivatives of 2-(cyclohexylamino)thiazol-4(5H)-one has demonstrated efficacy in reducing cell viability in a panel of human cancer cell lines, including breast cancer (MDA-MB-231), colon cancer (Caco-2), and skin melanoma (SK-MEL-30) . The proposed mechanism for this antitumor effect involves the disruption of intracellular redox homeostasis, characterized by an increase in reactive oxygen species (ROS) and a decrease in levels of reduced glutathione (GSH) . This dual-action potential—regulating metabolic disorders and acting in anticancer therapy—makes 4-(Cyclohexylamino)thiazol-2(5H)-one a prospective candidate for further preclinical development . The compound is provided for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C9H14N2OS

Molecular Weight

198.29 g/mol

IUPAC Name

4-cyclohexylimino-1,3-thiazolidin-2-one

InChI

InChI=1S/C9H14N2OS/c12-9-11-8(6-13-9)10-7-4-2-1-3-5-7/h7H,1-6H2,(H,10,11,12)

InChI Key

PNNSGSRRQKLZEA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N=C2CSC(=O)N2

Origin of Product

United States

Preparation Methods

Reaction Mechanism and General Procedure

The most widely documented method for synthesizing 4-(cyclohexylamino)thiazol-2(5H)-one derivatives involves the condensation of 1-cyclohexylthiourea with 2-bromo esters. This approach, adapted from studies on analogous thiazolones, proceeds via nucleophilic substitution and cyclization. The thiourea acts as a bifunctional reagent, providing both the sulfur and nitrogen atoms necessary for thiazole ring formation.

Typical Protocol :

  • Reactants :

    • 1-Cyclohexylthiourea (1 equiv.)

    • 2-Bromo ester (e.g., ethyl 2-bromoacetate, 1 equiv.)

    • Base (e.g., sodium methoxide, 1.2 equiv.)

  • Conditions :

    • Solvent: Methanol or chloroform

    • Temperature: Reflux (for aliphatic bromoesters) or room temperature (for aromatic derivatives)

    • Duration: 2–6 hours

The reaction initiates with deprotonation of the thiourea by the base, enhancing its nucleophilicity. Attack on the α-carbon of the bromoester forms a thioether intermediate, which undergoes intramolecular cyclization to yield the thiazol-2(5H)-one core.

Optimization and Substituent Effects

The choice of bromoester significantly influences yield and reaction kinetics:

Bromoester TypeYield (%)Reaction Time (h)Notes
Ethyl 2-bromoacetate68–752High purity, minimal byproducts
Isopropyl 2-bromopropionate55–624Requires extended reflux
Aromatic 2-bromoesters<506Lower yields due to steric hindrance

Branched bromoesters (e.g., isopropyl) necessitate prolonged reflux in methanol, whereas straight-chain analogs (e.g., ethyl) achieve completion within 2 hours. Aromatic derivatives, though feasible, are less favored due to steric and electronic challenges.

Thiazolium Salt Intermediate Route

Synthesis via P2S5-Py2 Complex

An alternative method leverages phosphorus pentasulfide (P2S5) complexes to generate thiazolium salts, which are subsequently functionalized. This route is particularly advantageous for scalability and purification efficiency.

Stepwise Procedure :

  • Formation of Thiazolium Precursor :

    • React α-formamido ketone (1 equiv.) with P2S5-Py2 complex (3 equiv.) in toluene at 110°C for 2 hours.

    • Isolation of the crude thiazolium intermediate via hexane washes.

  • Counterion Exchange :

    • Dissolve the intermediate in water at 65°C, then add NaBF4 (3 equiv.) to precipitate the tetrafluoroborate salt.

  • Cyclohexylamino Functionalization :

    • Treat the thiazolium salt with cyclohexylamine under basic conditions to introduce the amino group.

This method achieves yields of 68–82% for structurally related thiazolium salts, with the final amination step requiring careful pH control to avoid ring-opening side reactions.

Comparative Analysis with P4S10

Replacing P2S5-Py2 with P4S10 marginally reduces yield (54–68%) but simplifies reagent handling. Both routes produce intermediates amenable to functionalization, though the P2S5-Py2 method offers superior reproducibility for large-scale synthesis.

Isothiocyanate and Amine Coupling

Patent-Based Methodology

A patent-derived approach involves the reaction of cyclohexylamine with an isothiocyanate to form the thiazole core. Though less commonly reported, this method provides a divergent pathway suitable for derivatives with electron-withdrawing substituents.

Key Steps :

  • Formation of Thiourea Intermediate :

    • Combine cyclohexylamine (1 equiv.) with carbon disulfide in benzene under reflux.

  • Cyclization :

    • Treat the intermediate with 2-bromoacetic acid, inducing cyclization to form the thiazol-2(5H)-one ring.

Yields for this route are moderate (45–55%), with challenges in isolating the thiourea intermediate. However, it avoids the use of specialized reagents like P2S5, making it accessible for laboratories with limited resources.

Critical Evaluation of Methodologies

Efficiency and Scalability

  • Thiourea-Bromoester Route : Highest yields (68–75%) and shortest reaction times, ideal for industrial applications.

  • Thiazolium Salt Method : Superior for generating analogs with diverse counterions, though requires multi-step purification.

  • Isothiocyanate Coupling : Limited to small-scale synthesis due to intermediate instability .

Q & A

Q. What are the common synthetic routes for preparing 4-(cyclohexylamino)thiazol-2(5H)-one derivatives?

The synthesis typically involves condensation reactions. For example, thioglycolic acid is reacted with 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile to form a thiazole intermediate, followed by cyclohexylamine substitution. Alternative methods use aldehydes (e.g., benzaldehyde or salicylaldehyde) under reflux with 1,4-dioxane and piperidine as a catalyst, yielding Schiff base derivatives. Purification via recrystallization (e.g., using ethanol or 1,4-dioxane) is critical for isolating pure products .

Q. How are structural and purity assessments conducted for these compounds?

Characterization relies on:

  • Spectroscopy : 1^1H NMR to confirm substituent integration (e.g., cyclohexyl CH2_2 signals at δ 1.69–2.57 ppm) and IR for functional groups (C=O at ~1700 cm1^{-1}, C=N at ~1600 cm1^{-1}) .
  • Elemental analysis : To verify stoichiometry (e.g., C, H, N, S content).
  • Melting point determination : Consistency with literature values (e.g., 210–212°C for benzylidene derivatives) .

Q. What in vitro assays are used to evaluate preliminary bioactivity?

Cytotoxicity screening against cancer cell lines (e.g., MCF-7, HCT116) is performed using sulforhodamine B (SRB) assays. Cells are cultured in RPMI-1640 medium with 5% FBS, and compounds are tested at 10–100 µM. DMSO (≤0.5%) serves as a vehicle control, and CHS-828 is a common reference antitumor agent .

Advanced Research Questions

Q. How do substituent modifications influence selective cytotoxicity?

Substituents on the thiazole ring (e.g., halogenated aryl groups) enhance selectivity. For instance, (Z)-5-(4-fluorobenzylidene) derivatives show higher activity against leukemia (CCRF-CEM) and renal (RFX 393) cell lines. Comparative studies using NCI-60 panels and COMPARE analysis reveal that electron-withdrawing groups improve membrane permeability and target engagement .

Q. What mechanistic insights exist for 11β-HSD1 inhibition by these derivatives?

In vitro enzyme assays (e.g., recombinant 11β-HSD1) measure cortisol-to-cortisone conversion inhibition. Derivatives with bulky cyclohexylamino groups exhibit IC50_{50} values <1 µM, likely due to steric hindrance in the enzyme’s active site. Molecular docking studies (e.g., using AutoDock Vina) predict hydrogen bonding with catalytic residues (Tyr177, Lys187) .

Q. How are tautomeric forms resolved in 4-aminothiazol-2(5H)-one derivatives?

X-ray crystallography confirms the dominance of the amino tautomer over imino forms. For example, (Z)-5-ylidene derivatives stabilize via intramolecular hydrogen bonding between the amino group and carbonyl oxygen, preventing tautomerization. This is critical for maintaining consistent SAR profiles .

Q. What strategies mitigate off-target effects in sigma receptor antagonism studies?

Compounds like AZ66 (a thiazol-2(3H)-one derivative) are evaluated for sigma-1 receptor binding using radioligand displacement assays (e.g., 3^3H-(+)-pentazocine). Selectivity over sigma-2 receptors is achieved by optimizing the cyclohexylamino group’s spatial orientation, reducing hyperthermia in rodent models .

Q. How are experimental discrepancies in cytotoxicity data addressed?

Contradictions (e.g., variable IC50_{50} values across labs) are resolved by standardizing assay conditions:

  • Cell line authentication (STR profiling).
  • Controlled passage numbers (<20).
  • Normalization to reference agents (e.g., doxorubicin).
  • Statistical validation via ANOVA and post-hoc tests .

Methodological Challenges

Q. What are key pitfalls in synthesizing Schiff base derivatives of this compound?

  • Byproduct formation : Excess aldehyde may lead to di-adducts. Stoichiometric control (1:1 aldehyde:thiazole) and TLC monitoring (20% ethyl acetate/hexane) are essential .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve yields but complicate purification. Recrystallization in ethanol/water mixtures enhances purity .

Q. How is metabolic stability assessed during preclinical development?

Microsomal stability assays (e.g., human liver microsomes) quantify half-life (t1/2t_{1/2}) and intrinsic clearance (CLint_{int}). Derivatives with electron-donating groups (e.g., methoxy) show improved stability due to reduced CYP450 oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.